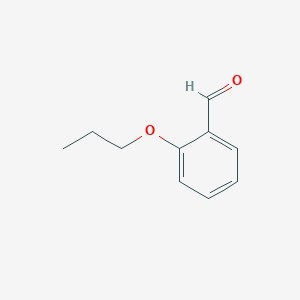![molecular formula C10H11ClO2S B1295721 Ethyl [(4-Chlorophenyl)thio]acetate CAS No. 52377-68-1](/img/structure/B1295721.png)
Ethyl [(4-Chlorophenyl)thio]acetate
描述
Synthesis Analysis
The synthesis of related compounds often involves the formation of esters or thioesters with the 4-chlorophenyl group. For instance, ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate was synthesized and evaluated for hypolipidemic activities, indicating that the 4-chlorophenyl group can be incorporated into various heterocyclic structures with potential biological activity . Another study reported the synthesis of ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4H-pyran-3-carboxylate, which involved the formation of an ester linkage . These studies suggest that the synthesis of Ethyl [(4-Chlorophenyl)thio]acetate would likely involve a similar esterification or thioesterification process.
Molecular Structure Analysis
The molecular structure of compounds containing the 4-chlorophenyl group has been analyzed using various techniques. For example, the crystal structure of ethyl 2-{[(Z)3-(4-chlorophenyl)-3-hydroxy-2-propene-1-thione] amino} acetate was determined by X-ray diffraction, revealing a conjugated enol form and a Z-conformation of the thioamide moiety . Similarly, the crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate was solved, showing significant stabilization by intra- and intermolecular hydrogen bonds . These findings provide a basis for understanding the molecular structure of Ethyl [(4-Chlorophenyl)thio]acetate, which would also be expected to exhibit specific conformational features and potential for hydrogen bonding.
Chemical Reactions Analysis
The chemical reactivity of compounds with the 4-chlorophenyl group can be diverse. An unexpected Pummerer rearrangement was observed in the synthesis of a related compound, indicating that under certain conditions, these compounds can undergo unexpected transformations . Additionally, the synthesis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate involved a reaction with the lithium salt of ethyl cyanoacetate, suggesting that Ethyl [(4-Chlorophenyl)thio]acetate might also participate in nucleophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with the 4-chlorophenyl group can be inferred from the studies. For instance, the crystal structure and spectroscopic data of ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4H-pyran-3-carboxylate provide insights into its stability and potential intermolecular interactions . The presence of the 4-chlorophenyl group can influence the electronic properties and reactivity of the molecule, as seen in the synthesis and characterization of various derivatives . These properties would be relevant to Ethyl [(4-Chlorophenyl)thio]acetate, affecting its solubility, boiling point, and potential biological activity.
安全和危害
属性
IUPAC Name |
ethyl 2-(4-chlorophenyl)sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2S/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXZYFJTEHVGQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00292827 | |
| Record name | Ethyl [(4-chlorophenyl)sulfanyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00292827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl [(4-Chlorophenyl)thio]acetate | |
CAS RN |
52377-68-1 | |
| Record name | 52377-68-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85762 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl [(4-chlorophenyl)sulfanyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00292827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

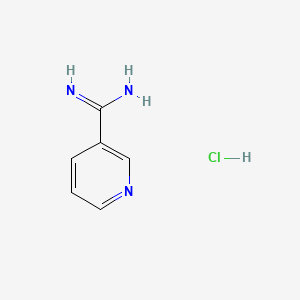
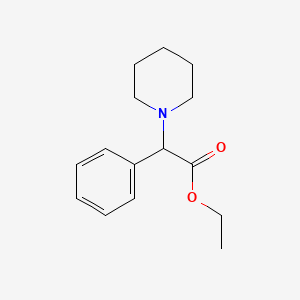
![N-[amino(imino)methyl]pyrrolidine-1-carboximidamide](/img/structure/B1295643.png)
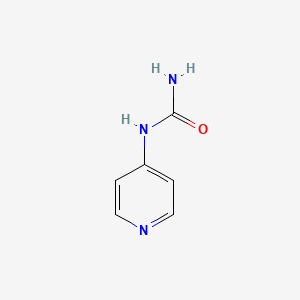
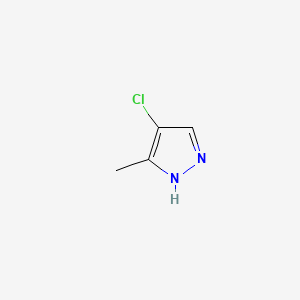
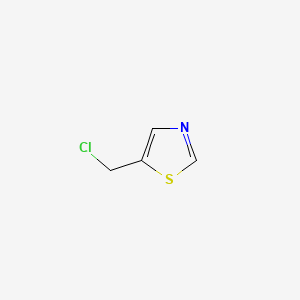
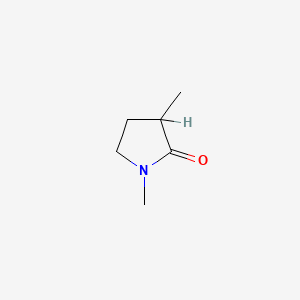
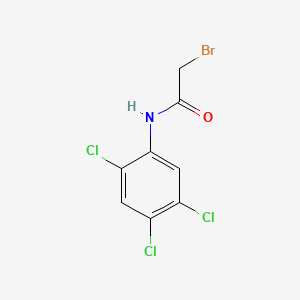
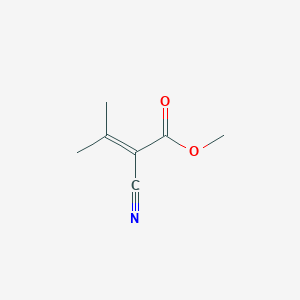


![[1,2,4]Triazolo[4,3-a]pyridine](/img/structure/B1295661.png)
